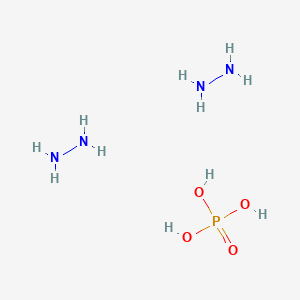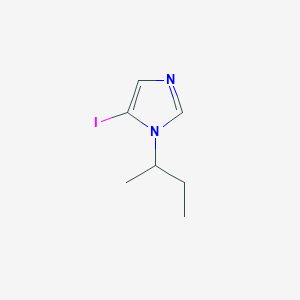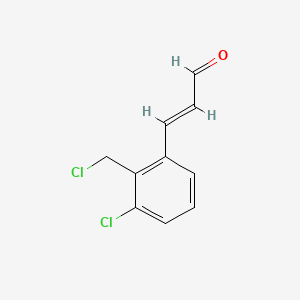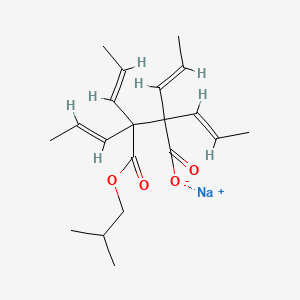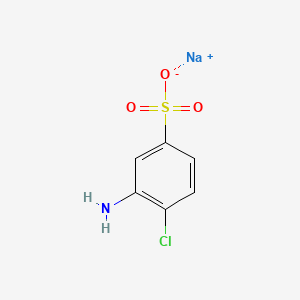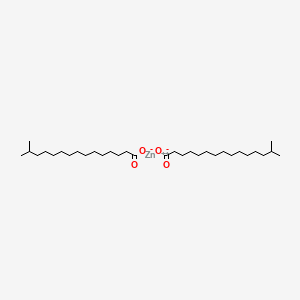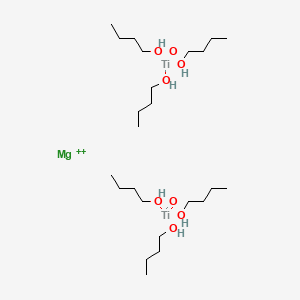
(Z)-Henicos-9-en-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Henicos-9-en-11-ona: es un compuesto orgánico caracterizado por una larga cadena de carbono con un doble enlace y un grupo funcional cetona. Es un miembro de la familia de los alquenos y las cetonas, y su estructura se denota por la presencia de un doble enlace en la configuración Z, lo que significa que los sustituyentes de mayor prioridad en cada carbono del doble enlace están en el mismo lado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (Z)-Henicos-9-en-11-ona generalmente implica el uso de reacciones de alquenilación y oxidación. Un método común es la reacción de Wittig, donde una ilidura de fosfonio reacciona con un aldehído para formar el alqueno deseado. Las condiciones de reacción a menudo incluyen el uso de una base fuerte como el hidruro de sodio (NaH) o el tert-butóxido de potasio (KOtBu) en un solvente aprótico como el tetrahidrofurano (THF).
Métodos de producción industrial: En entornos industriales, la producción de (Z)-Henicos-9-en-11-ona puede implicar reacciones de Wittig a gran escala u otros procesos catalíticos que garantizan un alto rendimiento y pureza. Los catalizadores como los complejos de paladio o níquel se pueden usar para facilitar la formación del doble enlace y el grupo cetona bajo condiciones controladas de temperatura y presión.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: (Z)-Henicos-9-en-11-ona puede sufrir reacciones de oxidación donde el grupo cetona se oxida aún más para formar ácidos carboxílicos. Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: El compuesto se puede reducir para formar alcoholes secundarios utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: El doble enlace en (Z)-Henicos-9-en-11-ona puede participar en reacciones de adición electrófila, donde los halógenos o los haluros de hidrógeno se añaden a través del doble enlace.
Reactivos y condiciones comunes:
Oxidación: KMnO4 en medio ácido o básico.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: Halógenos (Cl2, Br2) en presencia de luz o haluros de hidrógeno (HCl, HBr) en un solvente inerte.
Principales productos:
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes secundarios.
Sustitución: Alcanos halogenados.
Aplicaciones Científicas De Investigación
Química: (Z)-Henicos-9-en-11-ona se utiliza como intermedio en la síntesis orgánica, particularmente en la síntesis de moléculas complejas y productos naturales.
Biología: En la investigación biológica, (Z)-Henicos-9-en-11-ona se estudia por su posible papel en la señalización de feromonas y sus efectos sobre el comportamiento de los insectos.
Medicina: El compuesto se investiga por sus posibles propiedades terapéuticas, incluido su papel como precursor en la síntesis de productos farmacéuticos.
Industria: En el sector industrial, (Z)-Henicos-9-en-11-ona se utiliza en la producción de fragancias y agentes aromatizantes debido a su perfil de aroma único.
Mecanismo De Acción
El mecanismo de acción de (Z)-Henicos-9-en-11-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El doble enlace y el grupo cetona le permiten participar en varias vías bioquímicas, influyendo en los procesos celulares. Por ejemplo, en la señalización de feromonas, se une a los receptores olfativos, desencadenando una cascada de eventos que resultan en cambios de comportamiento en los insectos.
Comparación Con Compuestos Similares
Compuestos similares:
(E)-Henicos-9-en-11-ona: El isómero E del compuesto, donde los sustituyentes de mayor prioridad están en lados opuestos del doble enlace.
Henicosano: Un hidrocarburo saturado sin dobles enlaces ni grupos funcionales.
Henicosanol: Un derivado de alcohol con un grupo hidroxilo en lugar de una cetona.
Singularidad: (Z)-Henicos-9-en-11-ona es único debido a su configuración Z específica, que imparte propiedades químicas y físicas distintas en comparación con su isómero E. Esta configuración afecta su reactividad e interacción con los sistemas biológicos, lo que la hace valiosa en aplicaciones específicas como la investigación de feromonas y la producción de fragancias.
Propiedades
Número CAS |
94006-01-6 |
|---|---|
Fórmula molecular |
C21H40O |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(Z)-henicos-9-en-11-one |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17- |
Clave InChI |
KIIMLDAHZVVLHQ-ZPHPHTNESA-N |
SMILES isomérico |
CCCCCCCCCCC(=O)/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCC(=O)C=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



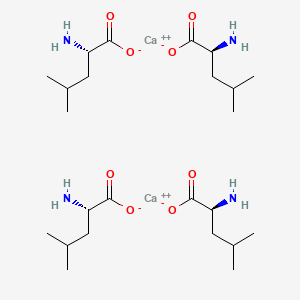
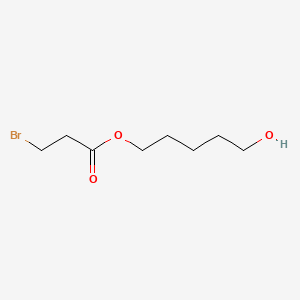
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)
